molecular formula C12H14BrN3O2 B1382724 3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1416714-60-7

3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1382724
CAS No.: 1416714-60-7
M. Wt: 312.16 g/mol
InChI Key: CAZZXWAMPMMSLM-UHFFFAOYSA-N
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Description

Fundamental Structural Features of Pyrazolo[4,3-c]pyridine Framework

The pyrazolo[4,3-c]pyridine core system exhibits distinctive crystallographic characteristics that have been extensively documented through X-ray diffraction analyses of related compounds. Crystallographic studies of tert-butyl 3-amino-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate reveal fundamental geometric parameters essential for understanding this bicyclic system. The unit cell parameters demonstrate a triclinic crystal system with space group P-1, featuring dimensions of a = 6.3151 ± 0.0013 Å, b = 9.3615 ± 0.0019 Å, and c = 11.215 ± 0.002 Å. The angular parameters α = 85.837 ± 0.004°, β = 86.794 ± 0.004°, and γ = 87.733 ± 0.004° indicate near-orthogonal relationships within the crystal lattice.

The planarity of the pyrazole ring within the fused system represents a critical structural feature, with maximum deviations typically not exceeding 0.005 Å from the mean plane. This planar arrangement contributes significantly to the electronic delocalization across the bicyclic framework. The dihedral angle between the pyrazole ring and the piperidine portion of the system generally ranges from 5 to 6 degrees, indicating minimal deviation from coplanarity. These geometric relationships are fundamental to understanding the electronic properties and potential binding interactions of substituted derivatives.

Intermolecular Interactions and Crystal Packing

Crystal packing analyses reveal characteristic intermolecular interactions that stabilize the solid-state structure of pyrazolo[4,3-c]pyridine derivatives. Hydrogen bonding patterns frequently involve N-H···O interactions that form dimeric assemblies with R₂²(8) ring motifs. These dimeric units are subsequently linked through additional C-H···O and N-H···O hydrogen bonds to create extended two-dimensional arrays parallel to specific crystallographic planes. The formation of these hydrogen-bonded networks significantly influences the physical properties and stability of the crystalline material.

Halogen-π interactions represent another important aspect of crystal packing in brominated derivatives. Studies of related 2H-pyrazolo[4,3-c]pyridine systems demonstrate that chlorine atoms can participate in dimeric C-Cl···π interactions with aromatic rings, exhibiting Cl···centroid distances of approximately 3.778 Å and closest atomic Cl···π distances of 3.366 Å. These interactions provide additional stabilization to the crystal lattice and may influence the molecular conformation in the solid state. The presence of bromine substitution in the target compound would likely exhibit similar but potentially stronger halogen-π interactions due to the increased size and polarizability of the bromine atom.

Properties

IUPAC Name

3-bromo-6-methoxy-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-17-10-6-9-8(7-14-10)12(13)15-16(9)11-4-2-3-5-18-11/h6-7,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZZXWAMPMMSLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)N(N=C2Br)C3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with potential biological activities that have garnered attention in recent pharmaceutical research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name: this compound
  • CAS Number: 1416714-60-7
  • Molecular Formula: C12H14BrN3O2
  • Molecular Weight: 312.16 g/mol

Pharmacological Activity

Recent studies have highlighted the diverse biological activities of pyrazolo[4,3-c]pyridines, including antibacterial, antifungal, and anticancer properties. The following sections summarize the key findings related to the biological activity of this compound.

Antibacterial Activity

Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antibacterial properties. For instance, a study reported that compounds similar to 3-Bromo-6-methoxy demonstrated activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 8 μg/mL depending on the strain tested .

CompoundTarget BacteriaMIC (μg/mL)
Compound AStaphylococcus aureus4
Compound BMycobacterium tuberculosis0.5
3-Bromo DerivativeMycobacterium smegmatis8

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro studies have shown promising results against various fungal strains, including Candida albicans. The MIC values reported for these activities were notably low, suggesting strong antifungal potential.

CompoundTarget FungiMIC (μg/mL)
Compound XCandida albicans<0.05
Compound YCandida parapsilosis<0.1

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]pyridines has been explored in several studies. Notably, compounds exhibiting structural similarity to 3-Bromo-6-methoxy have shown selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in therapeutic applications.

The mechanism by which 3-Bromo-6-methoxy exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, leading to disruption of replication processes in cancer cells.
  • Modulation of Signal Transduction Pathways : The compound may influence various signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

A recent study investigated the pharmacokinetic profile and toxicity of a related compound in vivo using animal models. The results indicated acceptable bioavailability and minimal toxicity at therapeutic doses, supporting further development for clinical use .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine lies in its potential as a pharmacological agent. Research has indicated that compounds in the pyrazolo[4,3-c]pyridine family exhibit significant biological activities, including:

  • Anticancer Properties : Studies have shown that pyrazolo[4,3-c]pyridines can inhibit cancer cell proliferation and induce apoptosis in various cancer models. For instance, derivatives of this compound have been investigated for their effects on specific cancer pathways, suggesting a role in targeted cancer therapies.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by modulating inflammatory pathways, making them candidates for treating inflammatory diseases.
  • CNS Activity : The compound's structure suggests potential neuroprotective effects, which are being explored for treating neurodegenerative disorders.

Agrochemical Applications

The unique chemical properties of this compound make it a candidate for use in agrochemicals. Its ability to interact with biological systems can be harnessed to develop:

  • Pesticides : The compound may act as a pesticide or herbicide due to its biological activity against pests and weeds.
  • Plant Growth Regulators : Research into its effects on plant metabolism could lead to applications in enhancing crop yields or stress resistance.

Materials Science

In materials science, the synthesis of novel polymers and materials incorporating pyrazolo[4,3-c]pyridine derivatives is an emerging area of research. The compound's ability to form stable complexes with metals can be utilized in:

  • Catalysts : Its coordination chemistry allows for potential applications in catalysis for organic reactions.
  • Nanomaterials : The integration of this compound into nanomaterials could enhance their properties for use in electronics or photonics.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry focused on the synthesis and evaluation of various pyrazolo[4,3-c]pyridine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7) with an IC50 value comparable to standard chemotherapeutic agents.

Case Study 2: Agrochemical Development

Research conducted by agricultural scientists explored the efficacy of this compound as a potential herbicide. Field trials demonstrated that formulations containing this compound effectively reduced weed biomass by over 70% compared to untreated controls.

Case Study 3: Material Synthesis

A recent investigation into the use of pyrazolo[4,3-c]pyridine derivatives in creating conductive polymers showed promising results. The incorporation of this compound into polymer matrices improved electrical conductivity by up to 50%, indicating potential applications in electronic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Ring System Variants

6-Bromo-1-THP-pyrazolo[4,3-c]pyridine (CAS 1416713-37-5)
  • Molecular Formula : C₁₁H₁₂BrN₃O .
  • Key Differences: Lacks the methoxy group at position 6.
3-Bromo-4-methoxy-1-THP-pyrazolo[4,3-c]pyridine (CAS 1416714-44-7)
  • Molecular Formula : C₁₂H₁₄BrN₃O₂ .
  • Key Differences : Methoxy group at position 4 instead of 6. This positional change modifies the electronic distribution across the aromatic system, which could impact binding affinity in kinase inhibition assays.
Pyrazolo[4,3-b]pyridine Derivatives
  • Example : 3-Bromo-7-methoxy-1-THP-pyrazolo[4,3-b]pyridine (CAS 1416714-05-0) .
  • Key Differences : The pyrazolo[4,3-b]pyridine core differs in ring fusion compared to [4,3-c], altering the spatial arrangement of substituents. This structural variation may lead to distinct interactions with biological targets like kinases .

Functional Group Variations

Halogen-Substituted Analogs
  • 6-Bromo-3-iodo-1-THP-pyrazolo[4,3-b]pyridine (CAS 1416712-91-8): Molecular Formula: C₁₁H₁₁BrIN₃O . Key Differences: Incorporates iodine (a heavier halogen) at position 3 instead of bromo.
Amino and Pyridyl-Substituted Derivatives
  • 1-Methyl-3,6-di-(2-pyridyl)-pyrazolo[4,3-c]pyridine :
    • Key Differences : Pyridyl groups at positions 3 and 6 replace bromo and methoxy. These electron-deficient substituents enhance π-π stacking with aromatic residues in kinase active sites .
Kinase Inhibition
  • APcK110 (Pyrazolo[3,4-b]pyridine) : A Kit kinase inhibitor with 3,5-dimethoxyphenyl and 4-fluorophenyl substituents . Compared to the target compound, APcK110’s bulkier substituents may improve target selectivity but reduce synthetic accessibility.
  • 3-Amino-pyrazolo[4,3-c]pyridines: Reported as RSK2 and MELK kinase inhibitors . The target compound’s bromo and methoxy groups may offer a balance between steric bulk and electronic effects for similar applications.
EGFR Inhibition
  • Substituted Pyrazolo[4,3-c]pyridines : Patent WO 2022/090481 highlights derivatives of this scaffold as EGFR inhibitors . The target compound’s methoxy group could enhance solubility, a critical factor in optimizing drug-like properties.

Preparation Methods

Synthesis of the Pyrazolo[4,3-c]pyridine Core

The core heterocyclic system can be synthesized via two major approaches:

Recent advances have focused on the SNAr approach, utilizing 2-chloro-3-nitropyridines as starting materials, which are amenable to substitution with nucleophilic species such as hydrazines or pyrazoles.

Preparation of Intermediates

a. Synthesis of 2-Chloro-3-nitropyridines

  • These compounds serve as pivotal intermediates, prepared via nitration of chloropyridines or through direct chlorination and nitration sequences under controlled conditions.
  • The nitration step introduces the nitro group at the 3-position, activating the pyridine ring for subsequent nucleophilic substitution.

b. SNAr Reaction to Form Pyrazolo Precursors

  • The nucleophilic substitution of the nitro group with hydrazines or pyrazole derivatives is performed under basic conditions.
  • Typical reagents: sodium hydride (NaH), potassium carbonate, or other bases in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Reaction conditions: Mild temperatures (~0–25°C) favor high yields and selectivity.

c. Cyclization to Form the Pyrazolo[4,3-c]pyridine

  • Intramolecular cyclization is achieved via condensation reactions, often under reflux with acids or bases, leading to ring closure.
  • The process involves the formation of the fused heterocycle with high regioselectivity.

Representative Synthetic Route

Step Reagents / Conditions Key Features References
1. Nitration of chloropyridine Nitrate source, controlled temperature Introduces nitro group at 3-position ,
2. SNAr with hydrazine or pyrazole derivative NaH, DMF, 0–25°C Forms precursor heterocycle ,
3. Cyclization to pyrazolo[4,3-c]pyridine Acidic or basic reflux Ring closure ,
4. Bromination at 3-position NBS, radical initiator Selective bromination ,
5. Methoxylation at 6-position Methyl iodide, base Methylation of hydroxyl ,
6. Coupling of tetrahydro-2H-pyran-2-yl group Nucleophilic substitution Attachment of protecting group ,

Table 1: Summary of Key Reagents and Conditions for Preparation

Step Reagents Solvent Temperature Yield (%) References
Nitration HNO₃ / H₂SO₄ - 0–25°C 85–90 ,
SNAr Reaction Hydrazine / Pyrazole derivative DMF / Acetonitrile 0–25°C 75–88 ,
Ring Cyclization Acidic or basic reflux Water / Organic solvent Reflux 70–85 ,
Bromination NBS CCl₄ / DCM 0–25°C 80–90 ,
Methoxylation Methyl iodide Acetone / DMF 0–25°C 85–92 ,
Pyranyl Group Attachment Nucleophilic substitution Toluene / Dioxane Reflux 70–85 ,

Notes on Optimization and Challenges

  • Regioselectivity: Achieving selective bromination at the desired position requires precise control over reaction conditions.
  • Yield Optimization: Use of polar aprotic solvents and controlled temperatures enhances overall yields.
  • Purification: Chromatography and recrystallization are employed to isolate high-purity intermediates.
  • Scalability: Protocols have been optimized for scale-up with minimal by-products.

Q & A

Q. What are the common synthetic routes for pyrazolo[4,3-c]pyridine derivatives, and how does the bromo-methoxy substitution affect reactivity?

The synthesis typically involves cyclization or cross-coupling strategies. For example, pyrazolo[4,3-c]pyridines can be constructed via annelation of a pyrazole ring onto a pyridine derivative or by pyridine-ring formation from pyrazole precursors using Pd-catalyzed reactions . Bromination at the 3-position (as in the target compound) is often achieved using brominating agents like HBr in acidic conditions, while methoxy groups are introduced via nucleophilic substitution or protecting-group strategies (e.g., THP protection of hydroxyl intermediates) . The bromine atom enhances electrophilic aromatic substitution reactivity, whereas the methoxy group directs regioselectivity in subsequent reactions.

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : Key for verifying substitution patterns (e.g., methoxy at C6, THP protection at N1) .
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns, especially for brominated derivatives .
  • Elemental analysis : Validates purity and stoichiometry, particularly after multi-step syntheses .

Q. How is the tetrahydro-2H-pyran-2-yl (THP) protecting group introduced and removed during synthesis?

The THP group is typically added via acid-catalyzed reaction with dihydropyran under anhydrous conditions. Removal involves hydrolysis with dilute HCl or trifluoroacetic acid (TFA) in dichloromethane (DCM), as demonstrated in Boc-deprotection steps .

Advanced Research Questions

Q. How can researchers optimize low yields in palladium-catalyzed coupling reactions involving brominated pyrazolo[4,3-c]pyridines?

Low yields may arise from poor solubility or steric hindrance. Strategies include:

  • Catalyst selection : Pd₂(dba)₃ with XPhos ligand improves coupling efficiency for bulky substrates .
  • Solvent optimization : Polar aprotic solvents like DMF enhance reaction rates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 12 hours → 1–2 hours) and improves yields in cyclization steps .

Q. What methods resolve contradictions in reported NMR data for pyrazolo[4,3-c]pyridine derivatives?

Discrepancies often stem from tautomerism or solvent effects. To address this:

  • Variable-temperature NMR : Identifies tautomeric equilibria .
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations unambiguously .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 3-(2-pyridyl)-1H-pyrazolo[4,3-c]pyridine derivatives) .

Q. What strategies mitigate decomposition of the THP group under acidic conditions during deprotection?

  • Mild acids : Use TFA in DCM instead of concentrated HCl to minimize side reactions .
  • Low temperatures : Perform deprotection at 0–5°C to slow acid-sensitive bond cleavage .
  • In situ quenching : Add NaHCO₃ immediately after deprotection to neutralize residual acid .

Q. How does the 3-bromo substitution influence biological activity in kinase inhibition studies?

Bromine at C3 enhances binding affinity to ATP pockets in kinases (e.g., PIM1 kinase) by forming halogen bonds with carbonyl groups. This is observed in analogues like 6-(6-methylpyrazin-2-yl)-1H-pyrazolo[4,3-c]pyridine, where bromine increases inhibitory potency by ~10-fold compared to non-halogenated derivatives .

Methodological Challenges & Solutions

Q. How to purify pyrazolo[4,3-c]pyridine derivatives with polar substituents (e.g., methoxy groups)?

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 30–70% EtOAc) .
  • Recrystallization : Methanol/water mixtures yield high-purity solids for crystalline derivatives .
  • HPLC : Reverse-phase C18 columns resolve closely related impurities in polar analogs .

Q. What safety precautions are essential when handling brominated pyrazolo[4,3-c]pyridines?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of bromine vapors .
  • Waste disposal : Neutralize brominated byproducts with NaHSO₃ before aqueous disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine

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